molecular formula C16H34ClNO B11980033 Morpholine, 4-dodecyl-, hydrochloride CAS No. 5536-06-1

Morpholine, 4-dodecyl-, hydrochloride

Cat. No.: B11980033
CAS No.: 5536-06-1
M. Wt: 291.9 g/mol
InChI Key: HSZNOQHSRINWBR-UHFFFAOYSA-N
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Description

Morpholine, 4-dodecyl-, hydrochloride is an organic compound with the molecular formula C16H34ClNO and a molecular weight of 291.90 g/mol . Its CAS registry number is 5536-06-1 . This chemical features a morpholine ring, a six-membered heterocycle containing both amine and ether functional groups, which is considered a versatile and privileged structure in medicinal chemistry . The morpholine ring is a common pharmacophore found in molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The specific 4-dodecyl substitution in this compound adds a long hydrophobic chain, which can significantly influence the molecule's lipophilicity, logP , and its interaction with biological membranes or hydrophobic pockets in proteins. Researchers investigate such morpholine derivatives as key synthetic intermediates or building blocks in the development of new active compounds . The hydrochloride salt form typically enhances the compound's stability and solubility in various solvents, facilitating its use in experimental settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

5536-06-1

Molecular Formula

C16H34ClNO

Molecular Weight

291.9 g/mol

IUPAC Name

4-dodecylmorpholine;hydrochloride

InChI

InChI=1S/C16H33NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17;/h2-16H2,1H3;1H

InChI Key

HSZNOQHSRINWBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCOCC1.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of morpholine with bromododecane represents a classical nucleophilic substitution pathway. In this method, bromododecane reacts with morpholine in the presence of alkali metal hydroxides (e.g., NaOH or KOH) or oxides at elevated temperatures (120–180°C). The hydroxide base facilitates deprotonation of morpholine, enhancing its nucleophilicity to attack the electrophilic carbon in bromododecane.

Key parameters:

  • Molar ratio : Optimal morpholine-to-bromododecane ratios range from 1:1 to 1.2:1 to minimize side reactions.

  • Temperature : Reactions conducted at 130–150°C achieve 95% yield of 4-dodecylmorpholine within 4–6 hours.

  • Catalyst : Alkali metal hydroxides accelerate the reaction by neutralizing HBr byproducts, preventing corrosion and salt deposition in reactors.

Industrial-Scale Implementation

The patented continuous flow process (Figure 1 in source) demonstrates scalability:

  • Mixing phase : Bromododecane and base are preheated to 120–180°C in a reactor.

  • Dropwise addition : Morpholine-water mixtures (preheated to 60–90°C) are gradually introduced to control exothermicity.

  • Separation : The crude product undergoes oil-water separation, yielding 93–95% pure 4-dodecylmorpholine.

Catalytic Dehydration of Dodecanol and Morpholine

Suspension Method with Transition Metal Catalysts

A novel "one-pot" suspension method eliminates the need for halogenated precursors. Dodecanol and morpholine react under hydrogen atmosphere at 120–220°C using a Cu/transition metal (Fe, Ni, Co, Cr)/Al₂O₃ catalyst. The reaction proceeds via dehydration-alkylation:

C12H25OH+C4H9NOC16H33NO+H2O\text{C}{12}\text{H}{25}\text{OH} + \text{C}4\text{H}9\text{NO} \rightarrow \text{C}{16}\text{H}{33}\text{NO} + \text{H}_2\text{O}

Catalyst composition :

  • Cu:Transition metal mass ratio = 1:1 to 10:1

  • Al₂O₃ content = 10–70 wt% (enhances surface area and stability).

Process Innovations

  • In-situ temperature programming : Catalysts are activated by heating from room temperature to 180°C over 1.5 hours under H₂, improving reducibility and activity.

  • Deep-position morpholine addition : Morpholine is injected directly into the liquid dodecanol phase to minimize volatilization losses (bp: 128.9°C).

  • Yield and purity : 96% yield with 98.7% purity (HPLC), outperforming traditional alkylation routes.

Hydrochloride Salt Formation

Protonation of 4-Dodecylmorpholine

The free base is converted to its hydrochloride salt through acid-base reaction with HCl. While not explicitly detailed in the cited patents, standard laboratory procedures involve:

  • Dissolving 4-dodecylmorpholine in anhydrous diethyl ether or ethanol.

  • Adding concentrated HCl dropwise at 0–5°C to precipitate the hydrochloride salt.

  • Filtering and recrystallizing from acetone/ether mixtures.

Critical factors :

  • Stoichiometry : 1:1 molar ratio of amine to HCl prevents over-acidification.

  • Solvent choice : Ethers minimize salt solubility, favoring crystallization.

Industrial Purification

Large-scale processes may employ continuous crystallizers or spray drying to isolate the hydrochloride salt. The absence of halide byproducts (unlike alkylation methods) simplifies purification.

Comparative Analysis of Synthesis Routes

ParameterAlkylation MethodCatalytic Dehydration
Reactants Bromododecane, morpholineDodecanol, morpholine
Catalyst NaOH/KOHCu/Fe/Ni/Co/Cr-Al₂O₃
Temperature (°C) 120–180120–220
Time (h) 4–62–4
Yield (%) 9596
Purity (%) Not reported98.7
Byproducts HBrH₂O

Industrial and Environmental Considerations

Waste Management

  • Alkylation route : Requires HBr neutralization, generating NaBr/KBr waste streams.

  • Catalytic route : Water is the primary byproduct, aligning with green chemistry principles.

Catalyst Reusability

Cu/Al₂O₃ catalysts retain activity for ≥10 cycles after simple filtration and drying, reducing production costs .

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4-dodecyl-, hydrochloride undergoes various chemical reactions typical of secondary amines. These include:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, aryl halides; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

    Oxidation: N-oxides of morpholine derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Versatile Scaffold in Drug Design
Morpholine derivatives are widely recognized for their role as privileged structures in medicinal chemistry. The morpholine ring provides advantageous physicochemical properties that enhance the biological activity of compounds. It serves as a key component in the design of enzyme inhibitors and receptor ligands, contributing to improved pharmacokinetics and drug-like characteristics .

Case Studies

  • Anticancer Agents : Morpholine derivatives have been synthesized and evaluated for their anticancer properties. For instance, studies have shown that specific morpholine-based compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
  • Antimicrobial Activity : Research has demonstrated that morpholine derivatives possess antimicrobial properties, making them promising candidates for developing new antibiotics .

Skin Permeation Enhancement

Transdermal Drug Delivery Systems
Morpholine, 4-dodecyl-, hydrochloride has been investigated for its efficacy as a skin permeation enhancer. Studies indicate that N-alkylmorpholines with longer hydrocarbon chains significantly reduce skin barrier function, enhancing the delivery of therapeutic agents through the skin .

Mechanism of Action
The mechanism by which these compounds enhance skin permeability involves interactions with lipid bilayers, disrupting the stratum corneum and facilitating drug absorption. The optimal chain length for maximum enhancement appears to be between 10-14 carbon atoms .

Experimental Findings

  • In Vitro Studies : In experiments involving model permeants like indomethacin and diclofenac, dodecyl morpholine derivatives demonstrated superior permeation enhancement compared to traditional enhancers like Azone .
  • Safety Profile : Evaluations of cellular toxicity and skin integrity showed acceptable safety margins, reinforcing the potential of these compounds in transdermal applications .

Ionic Liquids and Membrane Technology

Synthesis of Ionic Liquids
Morpholine derivatives are also utilized in the synthesis of ionic liquids. For example, gemini-type basic ionic liquids derived from morpholine have been developed for applications in anion exchange membranes. These materials exhibit enhanced selectivity and conductivity, making them suitable for use in fuel cells and other electrochemical devices .

PropertyMorpholine Ionic LiquidConventional Ionic Liquid
SelectivityHighModerate
ConductivityEnhancedStandard
Application PotentialFuel CellsGeneral Electrochemistry

Mechanism of Action

The mechanism of action of morpholine, 4-dodecyl-, hydrochloride involves its interaction with cellular membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis and death in microbial cells. Additionally, the morpholine ring can interact with various enzymes and proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Morpholine Derivatives
Compound Name Substituent Key Structural Differences Reference
Morpholine, 4-dodecyl-, hydrochloride C12 alkyl chain Long hydrophobic tail; high molecular weight -
Phenmetrazine hydrochloride Phenyl ring Aromatic substituent; shorter chain
4-(2-Chloroethyl)morpholine hydrochloride Chloroethyl group Electrophilic chloroethyl group
Indeloxazine hydrochloride Indenyloxy moiety Complex bicyclic structure
  • Twist Angles in Morpholine Rings :
    • This compound likely exhibits a twist angle between the morpholine and dodecyl groups similar to phenmetrazine hydrochloride (77°–94° for phenyl-morpholine systems) . The dodecyl chain’s bulk may increase steric hindrance, altering crystal packing compared to smaller substituents.

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Name Molecular Weight cLog P Solubility (Water) Thermal Stability
This compound ~335.9* ~4.5* Moderate (HCl salt) Stable up to 150°C
4-Morpholineacetic acid HCl 169.6 0.2 High Decomposes at 200°C
Indeloxazine hydrochloride 297.8 2.8 Low Stable at RT

*Estimated based on similar derivatives.

  • Lipophilicity (cLog P) :
    • The dodecyl chain increases lipophilicity (cLog P ≈ 4.5) compared to smaller morpholine derivatives like 4-morpholineacetic acid HCl (cLog P = 0.2), enhancing membrane permeability but reducing aqueous solubility .

Q & A

Q. What are the recommended laboratory methods for synthesizing 4-dodecylmorpholine hydrochloride?

The synthesis typically involves nucleophilic substitution or alkylation of morpholine with 1-dodecyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Oxidation reactions using hydrogen peroxide or peracids can yield the N-oxide derivative, while catalytic hydrogenation may reduce specific functional groups. Purification often employs column chromatography or recrystallization to isolate the hydrochloride salt .

Q. What safety protocols are critical when handling 4-dodecylmorpholine hydrochloride?

Researchers should use PPE (gloves, lab coats, eye protection) and work in a fume hood to avoid inhalation or skin contact. Spill management requires neutralization with weak acids (e.g., citric acid) and disposal via hazardous waste channels. Emergency showers and eye-wash stations must be accessible. Toxicity data suggest limited acute exposure risks, but chronic effects require further study .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm alkyl chain integration and morpholine ring structure.
  • HPLC with UV detection for purity assessment.
  • Elemental analysis to verify C, H, N, and Cl content.
  • Mass spectrometry (ESI-TOF) for molecular weight confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products in the synthesis of 4-dodecylmorpholine hydrochloride?

Key parameters include:

  • Stoichiometric control : Excess morpholine (1.2–1.5 eq) ensures complete alkylation.
  • Temperature : Reactions at 60–80°C improve kinetics without degrading the dodecyl chain.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents .

Q. What mechanistic insights explain the reactivity of 4-dodecylmorpholine hydrochloride in nucleophilic substitution reactions?

The morpholine nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). Steric hindrance from the dodecyl chain slows reactions compared to smaller morpholine derivatives. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How does the dodecyl chain influence the compound’s physicochemical properties compared to unsubstituted morpholine?

The hydrophobic dodecyl chain:

  • Reduces water solubility , requiring organic solvents (e.g., ethanol, DMSO) for dissolution.
  • Increases melting point (255.44 g/mol vs. 87.1 g/mol for morpholine) due to van der Waals interactions.
  • Modifies surfactant behavior , enabling applications in micelle formation or lipid bilayer studies .

Q. What strategies address contradictions in reported toxicity data for 4-dodecylmorpholine hydrochloride?

Discrepancies may arise from:

  • Experimental models : Compare in vitro (cell lines) vs. in vivo (rodent) studies.
  • Dosage variability : Standardize exposure levels (e.g., LD₅₀, IC₅₀) across assays.
  • Impurity profiling : By-products (e.g., unreacted dodecyl chloride) may contribute to toxicity. Validate purity via HPLC-MS before testing .

Q. What computational tools are effective for predicting the biological interactions of 4-dodecylmorpholine hydrochloride?

  • Molecular docking : Simulate binding to targets like membrane receptors or enzymes.
  • QSAR models : Relate structural features (e.g., alkyl chain length) to activity.
  • MD simulations : Study lipid membrane interactions to assess permeability or surfactant effects .

Methodological Considerations

  • Synthesis Scale-Up : Transitioning from milligram to gram-scale requires optimizing stirring efficiency and heat transfer to maintain yield .
  • Environmental Impact : Assess biodegradability via OECD 301 tests and ecotoxicity using Daphnia magna assays .
  • Data Reproducibility : Document reaction parameters (pH, solvent grade) and validate analytical methods across labs .

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